molecular formula C41H36N2 B3284619 9H-Fluorene-2,7-diamine, N,N,N',N'-tetrakis(phenylmethyl)- CAS No. 78916-13-9

9H-Fluorene-2,7-diamine, N,N,N',N'-tetrakis(phenylmethyl)-

Cat. No.: B3284619
CAS No.: 78916-13-9
M. Wt: 556.7 g/mol
InChI Key: GARFOKJLCJDAEM-UHFFFAOYSA-N
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Description

“9H-Fluorene-2,7-diamine, N,N,N’,N’-tetrakis(phenylmethyl)-”, also known as X59, is a hole transporting material (HTM) with a spiro [fluorene-9,9’-xanthene] as the core component . It is used in the formation of the hole transporting layer (HTL) for the fabrication of polymeric solar cells (PSCs) and perovskite solar cells . The X59-based devices show negligible hysteresis and reasonable stability in dark and dry conditions at room temperature for over five weeks .


Molecular Structure Analysis

The molecular formula of the compound is C53H42N2O5 . The compound has a spiro [fluorene-9,9’-xanthene] as the core component . Unfortunately, the detailed molecular structure analysis is not available in the search results.


Physical and Chemical Properties Analysis

The compound is a yellow powder . It has a band gap of 3.05 eV and a hole mobility of 5.5 x 10-5 cm2/Vs . The compound’s conductivity is 1.9 x 10-4 S/cm . The orbital energy levels are HOMO -5.15 eV and LUMO -2.10 eV .

Mechanism of Action

As a hole transporting material (HTM), the compound plays a crucial role in the operation of optoelectronic devices like polymeric solar cells (PSCs) and perovskite solar cells . It facilitates the movement of positive charges (holes) from the active layer of the device to the anode .

Properties

IUPAC Name

2-N,2-N,7-N,7-N-tetrabenzyl-9H-fluorene-2,7-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H36N2/c1-5-13-32(14-6-1)28-42(29-33-15-7-2-8-16-33)38-21-23-40-36(26-38)25-37-27-39(22-24-41(37)40)43(30-34-17-9-3-10-18-34)31-35-19-11-4-12-20-35/h1-24,26-27H,25,28-31H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GARFOKJLCJDAEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)C5=C1C=C(C=C5)N(CC6=CC=CC=C6)CC7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H36N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50822618
Record name N~2~,N~2~,N~7~,N~7~-Tetrabenzyl-9H-fluorene-2,7-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50822618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

556.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78916-13-9
Record name N~2~,N~2~,N~7~,N~7~-Tetrabenzyl-9H-fluorene-2,7-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50822618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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